![molecular formula C22H20N6O B2943235 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2199139-06-3](/img/structure/B2943235.png)
2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H20N6O and its molecular weight is 384.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one (often abbreviated as DMPY) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DMPY, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Structural Overview
DMPY features a unique structure characterized by:
- A dihydropyridazinone core
- An azetidine moiety
- A quinoxaline derivative
These structural components suggest a range of possible interactions with biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Preliminary studies indicate that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of quinoxaline have been shown to act as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. In vitro assays demonstrated that DMPY could potentially inhibit cell proliferation in various cancer cell lines, including HepG-2 and MCF-7, similar to other quinoxaline derivatives .
Antimicrobial Activity
Compounds with azetidine and pyridazine structures have historically shown promising antimicrobial effects. Research indicates that derivatives of azetidinones possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. DMPY's structural analogs have been evaluated for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that DMPY may also exhibit similar properties .
Enzyme Inhibition
DMPY may interact with specific enzymes involved in cellular signaling pathways. The presence of multiple heterocycles allows for potential enzyme inhibition, which could lead to therapeutic applications in metabolic disorders or cancer treatment. For example, studies on related compounds indicate that they can inhibit key enzymes involved in cancer progression and metabolic syndromes .
The proposed mechanism of action for DMPY involves:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways, leading to reduced tumor growth.
- Induction of Apoptosis : Studies on related quinoxaline derivatives revealed their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers such as BAX and Bcl-2 .
- Antimicrobial Mechanisms : The exact mechanisms remain to be elucidated, but structural similarities to known antimicrobial agents suggest potential disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Comparative Analysis
To better understand the biological activity of DMPY, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
DMPY | Dihydropyridazinone | Moderate (in vitro) | Potential (needs validation) |
Quinoxaline Derivatives | Quinoxaline-based | High (VEGFR-2 inhibitors) | Moderate |
Azetidinone Derivatives | Azetidine-based | Low to Moderate | High |
Case Studies
- VEGFR-2 Inhibition : A study on 3-methylquinoxaline derivatives demonstrated significant inhibition of VEGFR-2, leading to reduced tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antimicrobial Efficacy : Research evaluating azetidinone derivatives showed promising results against E. coli and S. aureus, with some compounds achieving MIC values lower than standard antibiotics .
Eigenschaften
IUPAC Name |
2-[[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-22(25-20-7-3-2-6-19(20)24-15)27-12-16(13-27)14-28-21(29)9-8-18(26-28)17-5-4-10-23-11-17/h2-11,16H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALQIHVOVFSENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.